2,2,2',2'-Tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]
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Overview
Description
2,2,2’,2’-Tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran] is a complex organic compound with the molecular formula C12H20O6. This compound is known for its unique spiro structure, which involves two cyclic ether rings connected through a single carbon atom. The compound is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2’,2’-Tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran] typically involves the reaction of fructose with acetone under acidic conditions to form the intermediate 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose. This intermediate is then subjected to further reactions to form the final spiro compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2’,2’-Tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ether groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted ethers .
Scientific Research Applications
2,2,2’,2’-Tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,2,2’,2’-Tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran] involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. It can also interact with biological molecules, influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose
- 2,2,5’,5’-Tetramethyl-dihydro-3aH-spiro[1,3-dioxolo[4,5-c]pyran-6,2’-[1,4]dioxolane]-7-one
- 2,2,13,13-tetramethyl-9,12,14-trioxaspiro[1,3-dioxolane-5,3’-bicyclo[4.3.0]nonane]-7-one
Uniqueness
2,2,2’,2’-Tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran] is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structure allows the compound to participate in a wide range of chemical reactions and makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C12H20O5 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran] |
InChI |
InChI=1S/C12H20O5/c1-10(2)14-7-12(17-10)5-8-9(6-13-12)16-11(3,4)15-8/h8-9H,5-7H2,1-4H3 |
InChI Key |
WTQBRDUNXUSSLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC2(O1)CC3C(CO2)OC(O3)(C)C)C |
Origin of Product |
United States |
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